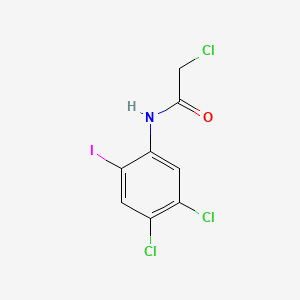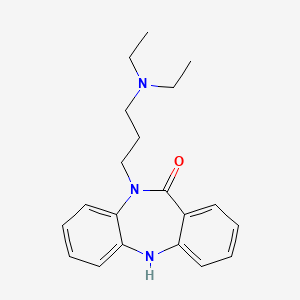
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- is a chemical compound belonging to the class of dibenzodiazepines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- typically involves the reaction of 2-aminobenzoic acid with substituted 2-chloronitrobenzenes. This reaction leads to the formation of 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets and pathways. Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . This leads to cell cycle arrest in the G2/M phase and subsequent cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 3-BROMO-5,10-DIHYDRO-: This compound has a similar core structure but with a bromine atom at the 3-position.
Dibenzepin: Another similar compound with a dimethylaminoethyl group at the 10-position and a methyl group at the 5-position.
Clobenzepam: A derivative with a chloro group at the 7-position and a dimethylaminoethyl group at the 10-position.
Uniqueness
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group at the 10-position makes it different from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological effects.
Eigenschaften
CAS-Nummer |
4231-97-4 |
|---|---|
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
5-[3-(diethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-19-13-8-7-12-18(19)21-17-11-6-5-10-16(17)20(23)24/h5-8,10-13,21H,3-4,9,14-15H2,1-2H3 |
InChI-Schlüssel |
OJTXPGCWXBTARX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


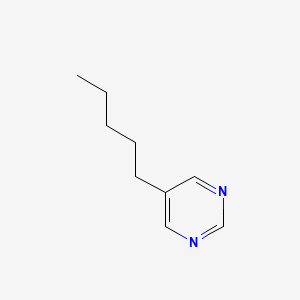




![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
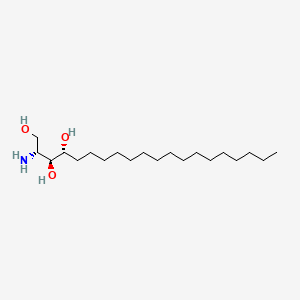
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
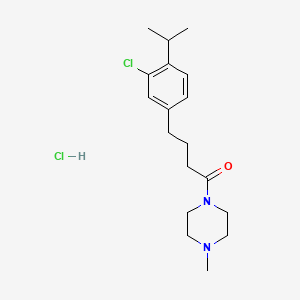
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

